3-(Dimethylamino)-N,N-dimethylpropionamide
Description
Contextualization within Modern Chemical Sciences
Rationale for In-depth Study of 3-(Dimethylamino)-N,N-dimethylpropionamide
Within the broad class of amides, this compound (CAS No. 17268-47-2) has garnered specific research interest due to its distinct molecular architecture. The compound is bifunctional, featuring both a tertiary amine (-N(CH₃)₂) and a tertiary amide (-C(=O)N(CH₃)₂) group within its short aliphatic chain. This dual functionality imparts a unique combination of properties, including high polarity and the ability to act as a versatile chemical building block.
The presence of two distinct nitrogen-containing groups allows the molecule to participate in a diverse range of chemical transformations and interactions. The tertiary amine can act as a base or nucleophile, while the amide group provides stability and influences the molecule's solvation characteristics. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of pharmaceuticals and specialized polymers. Furthermore, its strong solvating ability for a range of substances makes it a candidate for use in specialty solvent systems and as a reagent in specific chemical reactions. The study of this compound provides insights into the interplay of functional groups and their collective influence on chemical reactivity and physical properties.
Overview of Key Research Areas and Disciplinary Intersections
Research into this compound intersects several key scientific disciplines:
Organic Synthesis and Medicinal Chemistry: The compound serves as a versatile precursor or intermediate. Its structure is incorporated into larger, more complex molecules being investigated for potential therapeutic applications. The reductive functionalization of amides is a key strategy in modifying bioactive compounds, and molecules like this are valuable starting points. nih.govnih.gov
Polymer and Materials Science: In industrial applications, this and similar amino-amides are utilized in the production of polymers and resins. The functional groups can be exploited to create polymers with specific properties, such as improved adhesion, solubility, or thermal stability.
Physical and Solution Chemistry: The compound is recognized as a polar tertiary amide suitable for use in specialized solvent systems. Its strong solvating power and compatibility across a wide pH range are of interest for controlling reaction media and for formulation science.
Surfactant and Colloid Science: Structurally related N-[3-(dimethylamino)propyl]amides have been investigated for their promise as cationic surfactants. researchgate.net Given its hydrophilic amine and amide heads, this compound serves as a model compound for understanding the fundamental properties that could lead to applications in areas requiring surface-active agents.
Detailed Research Findings
The scientific investigation of this compound is centered on its chemical properties and its utility as a synthetic intermediate.
Physicochemical Properties
The compound's physical properties are well-documented and provide a foundation for its application in various research contexts. It is a liquid at room temperature with a high boiling point, indicative of its polarity. Its miscibility with water and other polar solvents is a key characteristic. fishersci.pt
Below is an interactive table summarizing its key properties:
Interactive Data Table: Properties of this compound| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 17268-47-2 | chemicalbook.comchemsrc.comchemicalbook.com |
| Molecular Formula | C₇H₁₆N₂O | chemsrc.com |
| Molecular Weight | 144.22 g/mol | |
| Boiling Point | 203.6°C at 760 mmHg | chemsrc.com |
| Density | 0.926 g/cm³ | chemsrc.com |
| Refractive Index | ~1.451 - 1.4585 | chemicalbook.comchemsrc.com |
| LogP | ~0.026 - 0.154 | chemicalbook.comchemsrc.com |
| Vapor Pressure | 0.276 mmHg at 25°C | chemsrc.com |
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its two functional groups. The tertiary amide is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to yield a carboxylic acid and an amine. More significantly, the amide's carbonyl group can be reduced using powerful reducing agents to form the corresponding amine.
In synthetic chemistry, the compound is often used as a building block. For example, research into related structures has shown that N,N-dimethyl-1,3-diaminopropane (a precursor) can be reacted with carboxylic acid esters, often in the presence of catalysts like zeolites, to form various N-[3-(dimethylamino)propyl]amides. researchgate.net This highlights the general synthetic accessibility and reactivity of the core structure of this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8(2)6-5-7(10)9(3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJKJJQMCWSWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066181 | |
| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17268-47-2 | |
| Record name | 3-(Dimethylamino)-N,N-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17268-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017268472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |
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| Record name | Propanamide, 3-(dimethylamino)-N,N-dimethyl- | |
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| Record name | 3-(dimethylamino)-N,N-dimethylpropionamide | |
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Synthetic Methodologies and Reaction Pathways for 3 Dimethylamino N,n Dimethylpropionamide
Established Synthetic Routes and Mechanistic Analysis
Traditional methods for the synthesis of 3-(Dimethylamino)-N,N-dimethylpropionamide rely on fundamental organic reactions, primarily involving propanoic acid derivatives and amine-acyl halide condensations. These routes are well-understood and have been foundational in the production of this and similar amide compounds.
Propanoic Acid Derivative Pathway
One of the conventional methods for synthesizing this compound involves the direct reaction of a propanoic acid derivative with dimethylamine (B145610). This pathway typically utilizes 3-(Dimethylamino)propanoic acid as the starting material, which is then coupled with dimethylamine to form the final amide product.
(CH₃)₂NCH₂CH₂COOH + HN(CH₃)₂ → (CH₃)₂NCH₂CH₂CON(CH₃)₂ + H₂O
To drive this reaction to completion, dehydrating agents or specific coupling reagents are often employed to remove the water molecule formed during the reaction, thus shifting the equilibrium towards the product side.
| Starting Material | Reagent | Product | Key Conditions |
| 3-(Dimethylamino)propanoic acid | Dimethylamine | This compound | Activation of carboxylic acid (e.g., conversion to acyl chloride or use of coupling agents), removal of water |
This table provides a simplified overview of the Propanoic Acid Derivative Pathway.
Amine-Acyl Halide Condensation Routes
A widely used and efficient method for the synthesis of amides is the reaction between an amine and an acyl halide. In the context of this compound synthesis, this can be envisioned in a multi-step process starting from a suitable halo-substituted propionyl chloride.
A plausible route involves the use of 3-chloropropionyl chloride as a key intermediate. The synthesis would proceed in two main steps:
Formation of an intermediate amide: 3-chloropropionyl chloride is first reacted with dimethylamine to form 3-chloro-N,N-dimethylpropionamide. This is a nucleophilic acyl substitution where the nitrogen of dimethylamine attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. jove.com
ClCH₂CH₂COCl + HN(CH₃)₂ → ClCH₂CH₂CON(CH₃)₂ + HCl
Nucleophilic substitution of the alkyl halide: The resulting 3-chloro-N,N-dimethylpropionamide then undergoes a nucleophilic substitution reaction with another molecule of dimethylamine. In this step, the nitrogen of the second dimethylamine molecule displaces the chlorine atom on the propyl chain to yield the final product, this compound.
ClCH₂CH₂CON(CH₃)₂ + HN(CH₃)₂ → (CH₃)₂NCH₂CH₂CON(CH₃)₂ + HCl
A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine or pyridine (B92270), is typically added to neutralize the hydrogen chloride (HCl) generated in both steps. jove.com
| Reactant 1 | Reactant 2 | Intermediate/Product | Byproduct |
| 3-Chloropropionyl chloride | Dimethylamine | 3-chloro-N,N-dimethylpropionamide | HCl |
| 3-chloro-N,N-dimethylpropionamide | Dimethylamine | This compound | HCl |
This interactive table outlines the key steps in the Amine-Acyl Halide Condensation Route.
Nucleophilic Acyl Substitution Mechanisms in Amide Bond Formation
The formation of the amide bond in both the propanoic acid derivative pathway and the amine-acyl halide condensation route proceeds via a nucleophilic acyl substitution mechanism. jove.comuomustansiriyah.edu.iq This is a two-step process involving a tetrahedral intermediate. uomustansiriyah.edu.iq
In the case of an acyl chloride, the reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. jove.com The subsequent step involves the collapse of this tetrahedral intermediate, where the carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. jove.com Finally, a proton transfer step, often involving a second equivalent of the amine acting as a base, results in the formation of the neutral amide and an ammonium (B1175870) salt. jove.com
When starting from a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, it must first be activated. This can be done by protonating the hydroxyl group under acidic conditions to form a better leaving group (water) or by using a coupling agent like dicyclohexylcarbodiimide (DCC) which converts the hydroxyl into a good leaving group. google.com Once activated, the amine can attack the carbonyl carbon, following a similar addition-elimination mechanism to form the amide.
Advanced Synthetic Approaches and Process Innovations
In recent years, there has been a significant drive towards developing more efficient, sustainable, and environmentally friendly methods for amide synthesis. These advanced approaches aim to overcome the limitations of traditional methods, such as the use of stoichiometric activating agents and hazardous solvents.
Catalytic Amidation Strategies
Catalytic amidation has emerged as a powerful tool for the synthesis of amides, offering a more atom-economical and greener alternative to classical methods. tandfonline.com One notable catalytic approach relevant to the synthesis of this compound involves the reaction of an acrylate ester with an appropriate diamine.
A patented method describes the preparation of N-(3-dimethylaminopropyl) acrylamide through the catalytic amidation of methyl acrylate with N,N-dimethyl-1,3-propanediamine. google.com A similar strategy could be adapted for the synthesis of this compound. This process involves the direct reaction of methyl acrylate with an excess of N,N-dimethyl-1,3-propanediamine in the presence of a catalyst. google.com The reaction generates methanol as a byproduct, which can be removed to drive the reaction forward. google.com
The selection of an appropriate catalyst is crucial for the efficiency of this process. The patent suggests that the use of a novel catalyst can lead to high reaction speeds and yields. google.com This method is advantageous as it starts from readily available and low-cost materials and proceeds under relatively mild conditions. google.com
| Reactants | Catalyst | Product | Key Advantages |
| Methyl acrylate, N,N-dimethyl-1,3-propanediamine | Various proprietary catalysts | N-(3-dimethylaminopropyl) acrylamide (analogous) | High yield, high reaction speed, use of low-cost raw materials, milder reaction conditions |
This data table summarizes the key aspects of the Catalytic Amidation Strategy.
Solvent-Free Synthesis Methodologies
The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and minimizes the environmental impact of chemical processes. Several solvent-free methods for amide synthesis have been reported and could potentially be applied to the production of this compound.
One such approach involves the use of microwave irradiation. tandfonline.com Microwave-assisted synthesis can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. tandfonline.com In some cases, the reaction between a carboxylic acid and an amine can be carried out neat (without a solvent) under microwave irradiation. tandfonline.com
Another emerging solvent-free technique is mechanochemistry, which involves grinding solid reactants together, sometimes with a catalytic amount of a liquid or solid grinding auxiliary. digitellinc.com This method can promote reactions between solids in the absence of a bulk solvent, offering a highly efficient and environmentally friendly way to form amide bonds. digitellinc.com
| Methodology | Energy Source | Key Features | Potential Benefits |
| Microwave-assisted synthesis | Microwave irradiation | Rapid heating, shorter reaction times | Increased efficiency, potential for higher yields, reduced energy consumption |
| Mechanochemistry | Mechanical grinding | Solvent-free, reactions in the solid state | Reduced waste, environmentally friendly, can enable reactions that are difficult in solution |
This interactive table highlights the features and benefits of Solvent-Free Synthesis Methodologies.
Green Chemistry Principles in Synthesis
The synthesis of amides, including this compound, is an area of significant focus for the application of green chemistry principles to minimize environmental impact. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate substantial waste. nih.gov Modern, greener approaches aim to improve atom economy, reduce the use of hazardous solvents and reagents, and lower energy consumption.
Several sustainable strategies are applicable to the synthesis of tertiary amides. One approach involves the direct amidation of carboxylic acids with amines. mdpi.com Catalytic methods, utilizing catalysts such as boric acid or various metal complexes, can facilitate this transformation under milder conditions than traditional thermal methods, which often require high temperatures. semanticscholar.orgmdpi.com Solvent-free reaction conditions, where reactants are heated directly or triturated, represent another key green methodology, eliminating the need for potentially hazardous solvents and simplifying product isolation. semanticscholar.org
Enzymatic synthesis, using biocatalysts like Candida antarctica lipase B (CALB), offers a highly efficient and environmentally benign route to amide formation. nih.gov These reactions can be performed in greener solvents, such as cyclopentyl methyl ether (CPME), and often proceed with high conversion rates and yields, minimizing the need for extensive purification. nih.gov Another green strategy is the hydration of nitriles, which is a 100% atom-economic method to produce amides. researchgate.net Researchers are also exploring photocatalysts, such as Covalent Organic Frameworks (COFs), for amide synthesis from alcohols under mild, red-light irradiation, offering a recyclable and efficient catalytic system. dst.gov.in
These green principles can be applied to the industrial synthesis of this compound, which can be prepared from methyl acrylate and dimethylamine. google.com By replacing traditional solvents, utilizing efficient and recyclable catalysts, and optimizing energy usage, the synthesis can be made more sustainable.
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproduct formation. Key parameters include temperature, pressure, and reaction time.
Temperature and Pressure Influence on Conversion
Temperature is a critical factor in amidation reactions. While direct thermal condensation of carboxylic acids and amines is possible, it typically requires high temperatures (often above 160°C) to overcome the formation of unreactive ammonium salts. mdpi.com However, elevated temperatures can also lead to the formation of byproducts or decomposition of thermolabile compounds. semanticscholar.orgnih.gov In catalytic systems, the optimal temperature is often lower. For instance, in a study on enzymatic amidation, 60°C was found to be an optimal temperature for achieving high conversion rates in a short time. nih.gov
The influence of pressure is particularly relevant in closed-system reactions, especially when volatile products are formed. acs.org In the synthesis of amides where a volatile byproduct like methanol is generated, the partial pressure of this product increases over time in a closed batch reactor. acs.org Managing the pressure can help drive the reaction equilibrium towards the products. Conversely, some amidation reactions are performed under specific pressure conditions to control the state of reactants, such as using gaseous ammonia in a pressurized system. cell.com The specific synthesis of this compound from methyl acrylate and dimethylamine involves an addition reaction followed by amidation; controlling temperature during the initial vigorous reaction and subsequent heating is important for driving the reaction to completion. google.comgoogle.com
| Parameter | General Influence on Amidation | Considerations for Optimization |
|---|---|---|
| Temperature | Increases reaction rate. High temperatures can lead to side reactions or decomposition. nih.gov | Balance reaction speed with selectivity. Optimal temperature depends on the specific catalytic system used. nih.gov |
| Pressure | Affects reaction equilibrium, especially if volatile reactants or products are involved. acs.org | In closed systems, pressure can be monitored to track reaction progress. Vacuum can be used to remove volatile byproducts. |
Reaction Time and Efficiency Studies
Reaction time is a key determinant of process efficiency and is heavily influenced by other parameters like temperature and catalyst choice. The goal is to achieve the highest possible conversion in the shortest amount of time. Conventional methods for amide synthesis can require several hours (6–16 hours) to reach completion. semanticscholar.org
In contrast, modern catalytic approaches can significantly reduce reaction times. Microwave-assisted synthesis under solvent-free conditions has been shown to produce amides rapidly and effectively. mdpi.com Similarly, enzymatic methods have demonstrated excellent conversions (>92%) and yields (>90%) within 90 minutes under optimized conditions. nih.gov For the synthesis of this compound, industrial processes aim for efficiency, where reaction times are carefully controlled to maximize throughput. For example, a patent describes a reaction between an ester and dimethylamine that, after an initial spontaneous warming, is allowed to stand for an hour before being heated to drive the reaction to completion. google.com
Purification Techniques and Product Isolation
The purification of the final product is essential to achieve the desired purity. For polar amide compounds like this compound, several techniques can be employed. The choice of method depends on the physical properties of the amide and the nature of the impurities.
Distillation: This technique is suitable for thermally stable, liquid amides. Vacuum distillation is often used to lower the boiling point and prevent decomposition. google.com
Crystallization: For solid amides, recrystallization is a common and effective method. researchgate.net The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure amide to crystallize while impurities remain in the solution. researchgate.net Solvents like acetonitrile are often effective for recrystallizing amides. researchgate.net
Chromatography: Flash chromatography is a versatile technique for separating complex reaction mixtures. biotage.com For polar compounds, reverse-phase chromatography can be effective. sielc.com Specialized techniques, such as using a strong cation exchange (SCX) media, can be employed to capture and then release the target amide, effectively separating it from non-basic impurities. biotage.com
Washing/Extraction: A simple workup often involves washing the reaction mixture with water or aqueous solutions to remove water-soluble impurities or unreacted starting materials. google.com A patent describing a general method for purifying amides involves neutralization, separation into aqueous and organic phases, and subsequent distillation and crystallization. google.com
| Technique | Description | Applicability for this compound |
|---|---|---|
| Distillation | Separation based on differences in boiling points. Often performed under vacuum for high-boiling compounds. google.com | Potentially suitable, as it is a liquid at room temperature. |
| Crystallization | Purification of solids by dissolving in a hot solvent and cooling to form pure crystals. researchgate.net | Not directly applicable unless a solid derivative is formed first. |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. biotage.com | Effective for achieving high purity, especially reverse-phase or ion-exchange chromatography. biotage.comsielc.com |
Derivatization and Functionalization Strategies
While this compound can be a final product, it also serves as a versatile chemical intermediate. Derivatization and functionalization strategies focus on modifying its structure to incorporate it into larger, more complex molecules.
Incorporation into Complex Molecular Architectures
Tertiary amides are generally stable and unreactive functional groups. nih.gov However, modern synthetic methods have enabled their use as synthons for building complex amine-containing architectures. A key strategy involves the partial reduction or "reductive functionalization" of the tertiary amide. nih.gov
Using catalysts like Vaska's complex (IrCl(CO)(PPh₃)₂) in conjunction with a silane reductant, the amide carbonyl can be selectively hydrosilylated. bohrium.com This process generates a reactive enamine or iminium ion intermediate in situ. nih.govnih.gov These transient species can then be trapped by various nucleophiles or electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α- or β-position to the nitrogen atom. nih.govnih.gov
Another advanced strategy involves generating an α-amino radical from the tertiary amide. chemrxiv.org This "umpolung" approach reverses the typical reactivity, transforming the α-carbon into a nucleophilic radical species that can be coupled with electrophilic partners. chemrxiv.org These methods allow for the conversion of robust tertiary amides into α-functionalized tertiary amines, which are valuable structures in pharmaceuticals and natural products. nih.govchemrxiv.org Through these pathways, the core structure of this compound can be strategically modified and integrated into larger, more functionally complex molecules.
Modification of Dimethylamino and Amide Moieties
The bifunctional nature of this compound, possessing both a tertiary amine and a tertiary amide group, allows for a variety of chemical modifications at these distinct sites. The reactivity of the dimethylamino group is primarily centered around the nucleophilicity of the nitrogen atom, while the amide moiety's reactivity is dictated by the electrophilic character of the carbonyl carbon. Strategic manipulation of these functional groups can lead to a diverse range of derivatives with tailored properties.
Modification of the Dimethylamino Moiety
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic center, susceptible to reactions with electrophiles. A primary modification pathway is quaternization, which involves the alkylation of the tertiary amine to form a quaternary ammonium salt. This transformation fundamentally alters the electronic and physical properties of the molecule, converting the neutral amine into a positively charged species.
Quaternization Reactions:
The reaction of this compound with alkyl halides, such as methyl iodide, results in the formation of the corresponding quaternary ammonium salt. This is a classic example of the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction. The reaction typically proceeds by treating the amine with an excess of the alkylating agent.
For instance, exhaustive methylation with methyl iodide converts the dimethylamino group into a trimethylammonium group, yielding a quaternary ammonium iodide salt. This salt can then be treated with silver oxide in water to exchange the iodide anion for a hydroxide anion.
Table 1: Quaternization of Tertiary Amines
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| Tertiary Amine | Excess Methyl Iodide | Quaternary Ammonium Iodide Salt | Exhaustive Methylation (SN2) |
This table illustrates the general two-step process for the quaternization and anion exchange of a tertiary amine.
Hofmann Elimination:
The resulting quaternary ammonium hydroxide, when heated, can undergo an elimination reaction known as the Hofmann elimination. wikipedia.orgbyjus.com This reaction leads to the formation of an alkene and a tertiary amine as a leaving group. libretexts.orgorganic-chemistry.org The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. byjus.com This is in contrast to the Zaitsev rule, which predicts the formation of the most stable (more substituted) alkene. wikipedia.org The steric bulk of the large trimethylammonium leaving group is a key factor directing this regioselectivity. wikipedia.org
In the case of the quaternized derivative of this compound, the elimination would involve the abstraction of a proton from the carbon atom beta to the nitrogen, leading to the formation of N,N-dimethylacrylamide and trimethylamine.
Modification of the Amide Moiety
The amide group in this compound is relatively stable but can undergo modification through reduction or hydrolysis under specific conditions.
Reduction to Amines:
Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the amide. This process effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).
The reduction of this compound with LiAlH₄ would yield 3-(dimethylamino)-N,N-dimethylpropan-1-amine.
Table 2: Reduction of a Tertiary Amide
| Reactant | Reagent | Product |
|---|
This table shows the expected product from the reduction of the amide functionality in the target molecule.
Hydrolysis to Carboxylic Acids:
The amide bond can be cleaved through hydrolysis to yield a carboxylic acid and an amine. This reaction can be carried out under either acidic or basic conditions, typically requiring heat.
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The products are a carboxylic acid and an ammonium salt.
Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The final products are a carboxylate salt and an amine.
The hydrolysis of this compound would result in the formation of 3-(dimethylamino)propanoic acid and dimethylamine. The hydrochloride salt of 3-(dimethylamino)propanoic acid is a known compound. sigmaaldrich.com
Advanced Spectroscopic and Structural Characterization of 3 Dimethylamino N,n Dimethylpropionamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 3-(Dimethylamino)-N,N-dimethylpropionamide, with its two distinct dimethylamino groups and a propylene (B89431) chain, NMR provides unambiguous information on the chemical environment, connectivity, and spatial arrangement of its atoms.
Based on its structure, the following proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted. The methylene (B1212753) protons adjacent to the carbonyl (C2) are expected to be deshielded compared to those adjacent to the tertiary amine (C3). The four methyl groups are in two distinct environments: the N,N-dimethylamide group and the 3-dimethylamino group.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -C(O)N(CH₃)₂ | ~2.95 (s, 3H), ~2.90 (s, 3H) | ~37.5, ~35.0 |
| 2 | -CH₂-C(O)- | ~2.55 (t, 2H) | ~34.0 |
| 3 | -N(CH₃)₂-CH₂- | ~2.40 (t, 2H) | ~56.0 |
| 4 | -N(CH₃)₂ | ~2.20 (s, 6H) | ~45.0 |
Two-Dimensional NMR Techniques (COSY, HSQC) for Signal Assignment
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals predicted above.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through the carbon chain. For this compound, a key cross-peak would be observed between the triplet signals of the two methylene groups (~2.55 ppm and ~2.40 ppm), confirming their adjacent positions in the propylene backbone. The methyl groups, being singlets, would not show cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is used to assign the carbon signals based on their attached protons. For instance, the proton singlet at ~2.20 ppm would show a correlation to the carbon signal at ~45.0 ppm, assigning them to the terminal dimethylamino group. Similarly, correlations would confirm the assignments for the amide methyls and the two methylene groups.
Application of Isotopic Labeling (e.g., ¹⁵N-labeling) for Spectral Simplification
Isotopic labeling, particularly with ¹⁵N, can be a powerful tool for simplifying spectra and studying specific molecular sites. chemexper.comgoogle.com Since this compound contains two chemically distinct nitrogen atoms (a tertiary amine and an amide), uniform or selective ¹⁵N-labeling would be highly informative. chemexper.com
Enrichment with ¹⁵N, a spin-1/2 nucleus, allows for ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments. google.com This would enable the direct probing of the electronic environment at each nitrogen center. For example, a ¹H-¹⁵N HSQC spectrum would show two distinct correlation signals, one for the tertiary amine and one for the amide, providing their ¹⁵N chemical shifts and confirming the assignments of the adjacent methyl and methylene groups. This technique simplifies analysis by removing quadrupolar broadening associated with the more abundant ¹⁴N isotope. chemexper.com
Conformational Analysis via NMR Spectroscopic Data
The single bonds within the propylene backbone (C2-C3) and between the nitrogen and carbonyl carbon (C1-N) allow for rotation, leading to different conformational isomers, or rotamers. google.comgoogleapis.com The relative populations of these conformers can be studied using NMR data.
Amide Bond Rotation: The C-N bond of a tertiary amide has a significant double bond character, leading to restricted rotation and potentially distinct NMR signals for the two N-methyl groups, especially at low temperatures. The observation of two separate signals for these methyls in the predicted data reflects this restricted rotation.
Backbone Conformation: The conformation around the C2-C3 bond (e.g., gauche vs. anti) influences the coupling constants (³JHH) between the methylene protons. While these appear as simple triplets in a low-resolution spectrum, higher-resolution analysis could reveal more complex splitting patterns. Nuclear Overhauser Effect (NOE) experiments could also provide through-space distance information to help determine the predominant solution-state conformation. google.com
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound, providing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unambiguously determine the solid-state conformation of this compound.
As of now, a crystal structure for this compound has not been deposited in major crystallographic databases. If a suitable single crystal were grown, this analysis would reveal:
The precise geometry of the amide and amine groups.
The torsional angles defining the conformation of the propylene backbone.
The packing of molecules in the crystal lattice and any significant intermolecular forces, such as dipole-dipole interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups are the tertiary amide and the tertiary amine. The expected vibrational modes are summarized below, based on data from similar compounds like N,N-Dimethylpropionamide and various dimethylamino alkanes.
Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium-Strong | Strong |
| C=O Stretch | Tertiary Amide | 1630 - 1660 | Very Strong | Weak-Medium |
| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | Medium | Medium |
| C-N Stretch | Amide | 1250 - 1300 | Medium | Medium |
| C-N Stretch | Tertiary Amine | 1050 - 1250 | Medium-Weak | Medium |
The most prominent feature in the FT-IR spectrum would be the intense C=O stretching band of the tertiary amide around 1645 cm⁻¹. The C-N stretches of the amine and amide, along with various C-H bending and stretching modes, would populate the rest of the spectrum. Raman spectroscopy would be complementary, often showing stronger signals for the more symmetric, less polar bonds like the C-C backbone.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and structural information from its fragmentation pattern.
The molecular weight of this compound (C₈H₁₈N₂O) is 158.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 158.
The fragmentation of this molecule would be dominated by cleavage alpha to the two nitrogen atoms, as this process leads to resonance-stabilized carbocations.
Plausible Fragmentation Pathways and Major Ions
| m/z Value | Proposed Ion Structure | Formation Pathway |
|---|---|---|
| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion (M⁺) |
| 114 | [M - N(CH₃)₂]⁺ | Loss of dimethylamino radical |
| 86 | [CH₂CH₂CON(CH₃)₂]⁺ | α-cleavage at the tertiary amine |
| 72 | [CON(CH₃)₂]⁺ | Cleavage of C-C bond adjacent to carbonyl |
| 58 | [CH₂=N(CH₃)₂]⁺ | α-cleavage at the tertiary amine (most stable fragment) |
The most intense peak in the spectrum (the base peak) is predicted to be at m/z = 58. This iminium ion, [CH₂=N(CH₃)₂]⁺, is particularly stable and a characteristic fragment for compounds containing a N,N-dimethylaminoethyl moiety. The ion at m/z = 72 is characteristic of N,N-dimethylamides. Analysis of these key fragments allows for the confident elucidation of the molecule's structure.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-Dimethylpropionamide |
| 3-dimethylaminopropylamine |
Computational Chemistry and Theoretical Modeling of 3 Dimethylamino N,n Dimethylpropionamide
Analysis of Noncovalent Interactions
Noncovalent interactions play a crucial role in determining the three-dimensional structure and, consequently, the function of molecules. In the case of 3-(Dimethylamino)-N,N-dimethylpropionamide, several types of weak interactions can be computationally investigated to understand its conformational preferences and potential intermolecular associations.
The n→π* interaction is a weak, noncovalent interaction involving the delocalization of a lone pair of electrons (n) from a donor atom into an antibonding π* orbital of a nearby acceptor group. In amide systems, the lone pair on an oxygen or nitrogen atom can interact with the π* orbital of a carbonyl group. nih.gov
For this compound, an intramolecular n→π* interaction could occur between the lone pair of the tertiary amine nitrogen and the π* orbital of the amide carbonyl group. Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to identify and quantify the strength of such interactions. The stabilization energy (E(2)) derived from NBO analysis provides a measure of the interaction's strength. While specific studies on this molecule are not prevalent, analogous systems in peptides and other small molecules have shown that these interactions can significantly influence molecular conformation. nih.gov
Table 1: Hypothetical NBO Analysis Results for a Stabilizing n→π Interaction in this compound*
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N-amine | π* (1) C=O | 0.5 - 1.5 |
Note: The values presented are hypothetical and based on typical strengths of such interactions found in similar molecular systems.
The presence of a significant n→π* interaction would favor a folded conformation where the dimethylamino group is in proximity to the amide carbonyl. This can have implications for the molecule's reactivity and its ability to interact with other molecules.
Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to identify bond critical points (BCPs) and characterize the nature of these weak interactions. The presence of a BCP between two atoms is an indication of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (noncovalent) interactions.
Table 2: Potential Weak Interactions in this compound and their Computational Signatures
| Interaction Type | Interacting Atoms | Expected QTAIM Signature |
| C-H···O Hydrogen Bond | C-H (alkyl) and O (carbonyl) | Bond Critical Point with low ρ and positive ∇²ρ |
| van der Waals | Various non-bonded atoms | Broad regions of weak interaction |
Structure-Function Relationship Elucidation through Computational Approaches
Computational approaches are invaluable in elucidating the relationship between the structure of a molecule and its function. For this compound, its function is influenced by its shape, flexibility, and electronic properties, all of which can be modeled computationally.
Conformational analysis, performed through methods like molecular mechanics or density functional theory (DFT), can identify the low-energy conformations of the molecule. frontierspartnerships.orgnih.govnih.gov The relative populations of these conformers at a given temperature can be estimated, providing a picture of the molecule's dynamic behavior. The structure of the dominant conformer(s) can then be correlated with the molecule's observed properties. For instance, the accessibility of the lone pairs on the nitrogen atoms and the carbonyl oxygen, as determined by the preferred conformation, will dictate the molecule's proton affinity and its ability to act as a hydrogen bond acceptor. maynoothuniversity.ieresearchgate.netnih.gov
Furthermore, quantum chemical calculations can determine various molecular properties that are key to its function, such as the electrostatic potential surface, dipole moment, and frontier molecular orbitals (HOMO and LUMO). These properties help in predicting how the molecule will interact with other chemical species.
Benchmarking and Validation of Theoretical Models against Experimental Data
The reliability of computational predictions is contingent upon the accuracy of the theoretical models used. Therefore, it is crucial to benchmark and validate these models against experimental data. For this compound, experimental data such as NMR chemical shifts and coupling constants, as well as infrared vibrational frequencies, can serve as benchmarks for theoretical calculations.
DFT methods are widely used for predicting NMR chemical shifts. rsc.org However, the accuracy of the prediction depends on the choice of the functional and basis set. By calculating the NMR chemical shifts for a range of functionals and basis sets and comparing them to the experimental spectrum, the most suitable theoretical model for this specific molecule can be identified. The root-mean-square deviation (RMSD) between the calculated and experimental shifts is a common metric for this comparison.
Table 3: Illustrative Benchmarking of DFT Functionals for 13C NMR Chemical Shift Prediction of a Hypothetical Amide
| Functional/Basis Set | RMSD (ppm) |
| B3LYP/6-31G(d) | 3.5 |
| PBE0/6-311+G(2d,p) | 2.1 |
| M06-2X/cc-pVTZ | 1.8 |
Note: This table is illustrative and does not represent actual data for this compound.
Similarly, calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental IR spectra, accounting for anharmonicity and other systematic errors in the computational method. The validation of theoretical models through such benchmarking ensures that the computational predictions are reliable and can be used with confidence to understand and predict the behavior of this compound.
Chemical Reactivity and Transformation Mechanisms of 3 Dimethylamino N,n Dimethylpropionamide
Oxidation Pathways and Product Characterization
The oxidation of 3-(Dimethylamino)-N,N-dimethylpropionamide can occur at either the tertiary amine or the tertiary amide, depending on the oxidizing agent and reaction conditions.
The tertiary amine moiety is susceptible to oxidation by reagents such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids. This reaction typically yields the corresponding N-oxide, 3-(Dimethylamino-N-oxide)-N,N-dimethylpropionamide. libretexts.org This transformation involves the oxygen atom from the oxidizing agent forming a coordinate covalent bond with the lone pair of electrons on the nitrogen atom of the dimethylamino group. libretexts.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to more extensive oxidation. quora.com The tertiary amine can be oxidized to a nitro compound. quora.com Concurrently, the amide group can undergo oxidative cleavage under harsh conditions, potentially leading to the formation of 3-(dimethylamino)propionic acid and other degradation products. askfilo.com The oxidation of amides with strong agents like KMnO₄ typically involves the cleavage of the C-N bond, resulting in the formation of a carboxylic acid. askfilo.com
| Oxidizing Agent | Reactive Site | Primary Product |
| Hydrogen Peroxide (H₂O₂) | Tertiary Amine | 3-(Dimethylamino-N-oxide)-N,N-dimethylpropionamide |
| Peroxycarboxylic Acids | Tertiary Amine | 3-(Dimethylamino-N-oxide)-N,N-dimethylpropionamide |
| Potassium Permanganate (KMnO₄) | Tertiary Amine / Amide | Nitro compounds / Carboxylic Acids |
Reduction Reactions to Amine Derivatives
The amide functional group in this compound can be reduced to an amine. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of amides unless an activating agent is used. ucalgary.caorganic-chemistry.org
The reaction with LiAlH₄ converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-). ucalgary.ca This results in the formation of N,N,N',N'-tetramethyl-1,3-propanediamine. The mechanism proceeds in several steps: first, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. ucalgary.calibretexts.org This intermediate then collapses, and the oxygen atom is eliminated as a metal alkoxide complex, leading to the formation of a highly reactive iminium ion. ucalgary.ca A second hydride ion then rapidly attacks the iminium carbon to yield the final tertiary amine product. ucalgary.calibretexts.org
Recent methodologies have shown that amides can be reduced by sodium borohydride if they are first activated with an agent like triflic anhydride (B1165640) (Tf₂O). organic-chemistry.org This activation generates a more electrophilic iminium intermediate that is susceptible to reduction by NaBH₄. organic-chemistry.org
| Reducing Agent | Reactivity with Amide | Product |
| Lithium Aluminum Hydride (LiAlH₄) | High | N,N,N',N'-tetramethyl-1,3-propanediamine |
| Sodium Borohydride (NaBH₄) | Low (requires activation) | N,N,N',N'-tetramethyl-1,3-propanediamine (with activator) |
Nucleophilic Substitution Reactions Involving the Dimethylamino Moiety
Direct nucleophilic substitution where the dimethylamino group acts as a leaving group is challenging due to the poor leaving group ability of the dimethylamide anion (⁻N(CH₃)₂). However, this transformation can be facilitated through activation of the C-N bond.
A contemporary approach involves the use of transition metal catalysis. For instance, nickel-catalyzed C-N borylation of aryldimethylamines has been developed, which transforms the dimethylamino group into a more versatile functional group. nih.gov While this specific reaction has been demonstrated on aryl and benzyl (B1604629) amines, similar principles could potentially be applied to activate the C-N bond in this compound, allowing for subsequent substitution reactions. nih.gov Such a strategy would convert the unreactive C-N bond into a C-B bond, which can then participate in a wide array of cross-coupling reactions. nih.gov
Thermal Cracking Reactions and Their Optimization
Specific studies on the thermal cracking of this compound are not extensively documented. However, the likely decomposition pathways can be inferred from the thermal behavior of similar amines and amides. At elevated temperatures, pyrolysis typically proceeds through radical mechanisms, leading to the cleavage of the weakest chemical bonds. rsc.org
For this molecule, potential cleavage sites include the C-C bonds of the propyl backbone and the C-N bonds of both the tertiary amine and the amide. The thermal decomposition of dimethylamine (B145610) has been studied, and pyrolysis of amides can lead to a complex mixture of products. researchgate.netacs.org It is plausible that thermal cracking of this compound would yield smaller, volatile molecules such as dimethylamine, carbon monoxide, and various hydrocarbon fragments through homolytic bond cleavage. chemicalforums.com
Optimization of such a process to favor a specific product would require careful control over key parameters.
Key Optimization Parameters for Thermal Cracking:
Temperature: Higher temperatures generally increase the rate of decomposition and can favor the formation of smaller fragments.
Pressure: Pressure can influence reaction pathways and the stability of intermediates.
Residence Time: The time the molecule spends in the high-temperature zone affects the extent of cracking and the formation of secondary products.
Catalyst: The presence of a catalyst could potentially direct the decomposition towards specific products by lowering the activation energy of a particular pathway.
Amidation Reactions and Amine Functionalization
The tertiary amide group of this compound is generally stable and unreactive in further amidation reactions under standard conditions. The reactivity of this molecule is primarily centered on the nucleophilic and basic properties of the tertiary dimethylamino group.
This amine group can readily act as a base, reacting with acids to form quaternary ammonium (B1175870) salts. As a nucleophile, it can react with electrophiles. A common example of this functionalization is the Menshutkin reaction, where the tertiary amine attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction proceeds via an Sₙ2 mechanism.
Example of Amine Functionalization:
Reactants: this compound and an alkyl halide (e.g., R-X).
Product: A quaternary ammonium salt, [R-N(CH₃)₂(CH₂)₂C(O)N(CH₃)₂]⁺X⁻.
Mechanism: Nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the alkyl halide.
Investigation of Reaction Intermediates and Transition States
The mechanisms of the reactions involving this compound feature several key intermediates and transition states. Computational chemistry, particularly density functional theory (DFT), has become a vital tool for elucidating these transient species in related amide reactions. rsc.orgrsc.org
In nucleophilic acyl substitution reactions at the amide carbonyl (such as reduction or hydrolysis), the formation of a tetrahedral intermediate is a critical step. libretexts.orglibretexts.orgresearchgate.net This intermediate results from the nucleophile's attack on the sp²-hybridized carbonyl carbon, which temporarily becomes sp³-hybridized. libretexts.org The stability and subsequent breakdown of this intermediate determine the reaction's outcome.
During the reduction of the amide with LiAlH₄, the mechanism involves an initial tetrahedral alkoxide intermediate. ucalgary.ca This is followed by the elimination of a metal oxide species to form a transient iminium ion intermediate . ucalgary.ca This electrophilic iminium ion is then attacked by a second hydride equivalent to furnish the final amine product. ucalgary.ca
Computational studies on similar systems have helped to map the potential energy surfaces of these reactions, providing insights into the energies of transition states and confirming the proposed mechanistic pathways. researchgate.netresearchgate.net These investigations are crucial for understanding reaction kinetics and selectivity. rsc.org
Applications in Materials Science and Industrial Processes
Catalytic Applications in Polymer Chemistry
3-(Dimethylamino)-N,N-dimethylpropionamide is a member of the tertiary amine family of compounds, which are widely utilized as catalysts in the production of polyurethane foams. cpsc.gov Tertiary amine catalysts are essential in orchestrating the complex reactions that form the foam's polymer structure. cpsc.gov Their primary role is to promote and balance the two main reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). mofanpu.com
In general, catalysts for polyurethane foams are classified as either blowing or gelling catalysts based on their relative activity towards the carbon dioxide generation (blowing) or the urethane (B1682113) formation (gelling) reactions. google.com The structure of the amine catalyst influences its specific activity. google.com Tertiary amines, with their basic and nucleophilic properties, are effective in accelerating these reactions to achieve the desired foam properties, from flexible to rigid foams. cpsc.govmofanpu.com While specific data for this compound is not extensively detailed in the provided results, its structural features as a tertiary amine suggest its potential utility in these applications. Related compounds containing dimethylaminopropyl groups are used as reactive catalysts that can be chemically bonded into the polyurethane matrix, which helps to reduce volatile organic compound (VOC) emissions from the final product. googleapis.com
A significant focus in the polyurethane industry is the reduction of chemical emissions and odors from final products, particularly for applications in automotive interiors, bedding, and furniture. google.com This has driven the development of low-odor and low-VOC catalyst systems. google.com Traditional tertiary amine catalysts can be volatile, contributing to a characteristic amine odor and potential health concerns. cpsc.gov
The strategy to mitigate this involves using "non-emissive" or "reactive" catalysts. mofanpu.com These catalysts possess functional groups, such as primary or secondary amines, hydroxyl groups, or amides, that can react with isocyanate groups. googleapis.com This reaction incorporates the catalyst molecule directly into the polymer backbone, preventing it from off-gassing from the finished foam. mofanpu.com The use of such catalysts results in polyurethane products with reduced odor and lower VOC content. google.comtosoheurope.com Compounds similar in structure to this compound, which contain reactive hydrogen atoms, are designed to readily react into the polymer matrix, thereby creating a low-odor product. mofanpu.comgoogle.com This approach addresses the demand for materials that meet stricter environmental and air quality standards. tosoheurope.com
The catalytic mechanism of tertiary amines like this compound in polyurethane formation involves the activation of the reactants. Tertiary amines are Lewis bases, and their lone pair of electrons on the nitrogen atom plays a crucial role.
In the gelling reaction (urethane formation), the tertiary amine catalyst is believed to form an activated complex with the isocyanate group, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of the polyol. Alternatively, it can form a complex with the hydroxyl group of the polyol, increasing its nucleophilicity.
In the blowing reaction (urea formation), the amine catalyst facilitates the reaction between water and the isocyanate. This reaction generates an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide (CO2). The CO2 gas acts as the blowing agent, creating the cellular structure of the foam.
Solvent Applications in Advanced Manufacturing
N-methyl-2-pyrrolidone (NMP) is a widely used polar aprotic solvent in various industrial applications, including polymer processing and paint stripping, due to its excellent solvency. researchgate.netvertecbiosolvents.com However, NMP is facing increasing regulatory scrutiny and restrictions due to its classification as a reproductive toxicant. researchgate.netvertecbiosolvents.comgaylordchemical.com This has created an urgent need for safer, high-performance alternative solvents in the manufacturing sector. gaylordchemical.com
Amide-based solvents with structural similarities to NMP are being investigated as potential replacements. A closely related compound, 3-methoxy-N,N-dimethylpropionamide (MDMPA), has been evaluated as a "green" organic solvent and a viable alternative to NMP. researchgate.netbohrium.com These amide solvents offer strong solvating power and compatibility with a wide range of materials. The key drivers for replacing NMP include its reproductive toxicity, which poses risks to workers, and the desire to adopt more environmentally friendly and sustainable manufacturing processes. gaylordchemical.comresearchgate.net The search for alternatives like this compound is part of a broader industry trend to move away from solvents classified as carcinogenic, mutagenic, or toxic for reproduction (CMR substances). reddit.com
| Property | N-methyl-2-pyrrolidone (NMP) | 3-methoxy-N,N-dimethylpropionamide (MDMPA) | Reference |
|---|---|---|---|
| Toxicity Profile | Reproductive toxicant, facing regulatory restrictions | Lower toxicity profile, considered a "green" solvent | gaylordchemical.comresearchgate.netbohrium.com |
| Boiling Point | ~202 °C | Not specified, but generally high for polar amides | researchgate.net |
| Surface Tension | Comparable to MDMPA | Comparable to NMP | bohrium.com |
| Compatibility | Excellent with PVDF binder | Excellent with PVDF binder | bohrium.com |
The manufacturing of lithium-ion batteries is a critical area where NMP is the standard solvent. researchgate.net It is used to dissolve the polyvinylidene fluoride (B91410) (PVDF) binder and disperse the active cathode material (like LiNiMnCoO2, or NCM) and conductive additives to create a homogenous slurry. researchgate.netgoogle.com This slurry is then coated onto a current collector to form the cathode. google.commdpi.com The process is energy-intensive and involves the costly recycling of the toxic NMP solvent. sci-hub.se
Research has demonstrated that alternative amide solvents can successfully replace NMP in this process without compromising, and in some cases even enhancing, battery performance. researchgate.net Specifically, 3-methoxy-N,N-dimethylpropionamide (MDMPA) has been shown to be an effective solvent for preparing NCM-based cathode slurries. bohrium.com Slurries made with MDMPA exhibit favorable rheological properties, such as higher viscosity at low shear rates, which helps to prevent the sedimentation of active material particles. bohrium.com
Pouch cells constructed with cathodes fabricated using MDMPA demonstrated improved cycling stability and superior low-temperature performance compared to those made with NMP. bohrium.com For instance, NCM811/graphite pouch batteries with MDMPA-based cathodes maintained 80% of their initial capacity after 1200 cycles, an improvement over the 1100 cycles for NMP-based batteries. bohrium.com Furthermore, at -20 °C, the MDMPA-based batteries delivered significantly higher discharge capacity. bohrium.com These findings highlight the potential of NMP-alternative amide solvents like this compound to enable a safer, more environmentally friendly, and potentially higher-performing battery manufacturing process. researchgate.netbohrium.com
| Performance Metric | NMP-Based Cathode | MDMPA-Based Cathode | Reference |
|---|---|---|---|
| Cycle Life (to 80% capacity retention) | 1100 cycles | 1200 cycles | bohrium.com |
| Additional Discharge Capacity at -20 °C (1C rate) | Baseline | +45 mAh | bohrium.com |
| Additional Discharge Capacity at -20 °C (2C rate) | Baseline | +90 mAh | bohrium.com |
Rheological Properties of Solvent-Binder Systems
The study of rheological properties is crucial for understanding the flow and deformation behavior of materials, which is particularly important in industrial processes involving solvent-binder systems, such as in coatings, adhesives, and battery electrode manufacturing. mdpi.comauburn.edu The solvent's role is to dissolve the binder and other components to achieve a suitable viscosity for application, while the binder provides adhesion and cohesion to the final product. The interactions between the solvent and the binder significantly influence the rheological characteristics of the mixture, such as viscosity, shear thinning or thickening behavior, and viscoelasticity. azom.com
Factors that would be important in such a study, based on general knowledge of polymer and solvent rheology, would include:
Binder Type: The chemical nature of the binder (e.g., polymer type, molecular weight) would be a primary determinant of its interaction with the solvent.
Concentration: The concentration of the binder in the solvent would directly impact the viscosity of the system.
Temperature: Temperature changes can significantly alter both the solvent's viscosity and the binder's solubility and chain mobility.
Interactive Data Table: Hypothetical Factors Influencing Rheology
| Parameter | Potential Influence on Rheology |
|---|---|
| Binder Molecular Weight | Higher molecular weight generally leads to increased viscosity. |
| Binder Concentration | Increasing concentration typically results in higher viscosity. |
| Temperature | Higher temperatures usually decrease viscosity. |
It is important to note that this table represents general principles of rheology and is not based on specific experimental data for systems containing this compound.
Precursor and Building Block in Specialty Chemical Synthesis
Synthesis of Novel Amides and Derivatives
As a functionalized amide, this compound possesses reactive sites that could potentially be utilized for the synthesis of novel amides and their derivatives. The tertiary amine group and the amide group itself could, in principle, undergo various chemical transformations.
However, a review of the available scientific literature does not provide specific examples of this compound being used as a direct precursor for the synthesis of other novel amides. General methods for amide synthesis typically involve the reaction of a carboxylic acid or its derivative (like an acyl chloride or ester) with an amine. nih.govcore.ac.uk While the dimethylamino group in the target molecule is a tertiary amine and thus generally unreactive in typical amidation reactions, the amide group itself could potentially undergo hydrolysis or transamidation under specific conditions, though this is not a common synthetic route.
Research in the broader field of amide synthesis is extensive, with many methodologies being developed for the efficient formation of amide bonds. researchgate.net These often focus on coupling carboxylic acids and primary or secondary amines. The synthesis of related structures, such as N-[3-(dimethylamino)propyl]amides, has been reported through the reaction of carboxylic acid esters with N,N-dimethyl-1,3-diaminopropane, showcasing a different synthetic pathway to a structurally similar class of compounds. researchgate.net
Environmental Fate and Degradation Pathways of 3 Dimethylamino N,n Dimethylpropionamide
Environmental Release Pathways from Industrial Use
3-(Dimethylamino)-N,N-dimethylpropionamide finds application in the synthesis of specialized polymers. Specifically, it is a monomer used in the production of poly{N-3-(dimethylamino)propylacrylamide} researchgate.net. The primary route of environmental release is therefore anticipated to be from manufacturing facilities where this polymerization process occurs.
Release pathways can include:
Wastewater Discharges: Effluents from the manufacturing plant may contain unreacted monomer, byproducts, or residual amounts of the compound from equipment cleaning and processing.
Air Emissions: Although the compound has a relatively high boiling point, fugitive emissions from storage tanks, reactors, and transfer lines could contribute to its release into the atmosphere.
Solid Waste: Disposal of off-specification product, process residues, or contaminated packaging materials may lead to its presence in landfills.
Abiotic Degradation Mechanisms in Environmental Compartments
Once released into the environment, this compound is subject to non-biological degradation processes. The primary mechanisms for abiotic degradation are hydrolysis and photolysis.
Hydrolysis Kinetics and Products
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The this compound molecule contains a tertiary amide functional group, which is generally known to be resistant to hydrolysis under neutral pH conditions.
While specific hydrolysis kinetic data for this compound are not available, studies on other tertiary amides indicate that the rate of hydrolysis is slow. The stability of the amide bond is a key characteristic of this class of compounds. It is anticipated that under typical environmental pH ranges (pH 5-9), the hydrolysis of this compound would not be a significant degradation pathway.
If hydrolysis were to occur, it would likely involve the cleavage of the amide bond, which would be expected to yield 3-(dimethylamino)propanoic acid and dimethylamine (B145610).
Table 1: Predicted Hydrolysis Products of this compound
| Reactant | Products |
| This compound + Water | 3-(dimethylamino)propanoic acid + Dimethylamine |
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The potential for photolytic degradation of this compound is influenced by its ability to absorb light in the ultraviolet (UV) spectrum.
Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. While specific studies on the photolysis of this compound are lacking, tertiary amines can undergo photoisomerization and other photochemical reactions researchgate.netacs.orgnih.gov. The presence of two tertiary amine groups and an amide group suggests that the molecule may be susceptible to photolytic degradation.
Indirect photolysis can also occur, where other substances in the environment, such as hydroxyl radicals or dissolved organic matter, absorb light and then react with the compound. This is often a more significant pathway for the degradation of organic compounds in sunlit surface waters.
The potential photolytic degradation products are difficult to predict without experimental data but could involve the breakdown of the amide linkage or transformations at the dimethylamino groups.
Biotic Degradation in Aquatic and Terrestrial Systems
The primary mechanism for the breakdown of many organic chemicals in the environment is through the action of microorganisms. The biodegradability of this compound is a key factor in determining its environmental persistence.
Microbial Degradation in Wastewater Treatment Plants
Wastewater treatment plants (WWTPs) are crucial environments for the biodegradation of industrial chemicals. The activated sludge in these facilities contains a diverse community of microorganisms capable of degrading a wide range of organic compounds.
While no specific studies on the microbial degradation of this compound in WWTPs were found, the degradation of a structurally similar compound, N,N-dimethylformamide (DMF), has been studied. The primary degradation pathway for DMF involves the enzymatic hydrolysis of the amide bond by an enzyme called DMFase, yielding dimethylamine and formic acid frontiersin.org. It is plausible that a similar enzymatic pathway could lead to the initial breakdown of this compound in activated sludge, resulting in 3-(dimethylamino)propanoic acid and dimethylamine. The subsequent degradation of these intermediates would then follow established metabolic pathways.
Biodegradability Assessments
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. The "ready biodegradability" tests (e.g., OECD 301 series) are stringent evaluations that, if passed, indicate a substance is likely to be rapidly and completely biodegraded in the environment oecd.orgoup.comnih.govoup.comcontractlaboratory.comoecd.org.
Direct ready biodegradability data for this compound are not publicly available. However, a structurally related compound, N-[3-(dimethylamino)propyl]stearamide monoacetate, has been tested according to OECD Guideline 301F (Manometric Respirometry Test). This compound was found to be readily biodegradable, achieving 97% degradation after 28 days and meeting the 10-day window criterion with 75.7% degradation theic2.org. This result for a similar molecule containing the N-[3-(dimethylamino)propyl] moiety suggests that this compound may also be readily biodegradable.
Table 2: Ready Biodegradability Data for a Structurally Similar Compound
| Compound | Test Guideline | Inoculum | Duration | Result |
| N-[3-(dimethylamino)propyl]stearamide monoacetate | OECD 301F | Non-adapted activated sludge | 28 days | Readily biodegradable (97% degradation) theic2.org |
Environmental Distribution Modeling and Compartmentalization of this compound
The environmental distribution of a chemical compound is predicted through modeling that estimates its partitioning between different environmental compartments such as air, water, soil, and sediment. For this compound, specific environmental distribution models are not extensively documented in publicly available literature. However, its likely environmental fate can be inferred by applying multimedia fugacity models, which are standard tools for predicting the environmental distribution of chemicals.
Fugacity models use the physicochemical properties of a substance to estimate its tendency to move between environmental compartments. The concept of fugacity, which is the "escaping tendency" of a chemical from a particular phase, helps in understanding how a compound will distribute itself in a multi-compartment environment. The distribution is governed by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).
Key physicochemical properties of this compound that would be inputs for such models are presented in the table below.
| Property | Value | Implication for Environmental Distribution |
|---|---|---|
| Molecular Weight | 144.21 g/mol | This moderate molecular weight suggests that the compound can be mobile in various environmental media. |
| Boiling Point | 203.6 °C at 760 mmHg fishersci.comresearchgate.net | The relatively high boiling point indicates a low volatility, suggesting it is less likely to be found in significant concentrations in the atmosphere under normal conditions. |
| Water Solubility | Soluble | High water solubility suggests that if released into the environment, this compound will predominantly partition to the aqueous phase. This makes it likely to be found in surface water and groundwater. |
| Log Kow (Octanol-Water Partition Coefficient) | -0.3 (estimated) mofanpu.com | A negative Log Kow value indicates that the compound is hydrophilic (water-loving) rather than lipophilic (fat-loving). This suggests a low potential for bioaccumulation in the fatty tissues of organisms. |
Based on these properties, environmental distribution modeling for this compound would likely predict that the compound, if released, would primarily reside in the water compartment. Its low volatility suggests minimal partitioning to the air, and its hydrophilic nature indicates a low tendency to adsorb to soil and sediment or to bioaccumulate in organisms.
Waste Management and Remediation Strategies for this compound
The management of waste containing this compound and the remediation of contaminated sites are critical for minimizing environmental impact. As a polyurethane amine catalyst, this compound falls under specific industrial waste management guidelines.
Waste Management:
Proper disposal of this compound is essential to prevent environmental contamination. mofanpu.com General guidelines for the management of amine catalyst waste include:
Regulatory Compliance: All local, state, and federal regulations governing the disposal of amine-containing wastes must be strictly followed. americanchemistry.com Relevant federal acts in the United States that may govern the disposal of such materials include the Resource Conservation and Recovery Act (RCRA) and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). americanchemistry.com
Unused Product: To minimize waste generation, it is advisable to use the entire quantity of the product. mofanpu.com
Container Disposal: Empty containers that have held this compound should be thoroughly cleaned before disposal in accordance with local regulations. mofanpu.com
Spill Cleanup: In the event of a spill, the material should be contained and managed using appropriate spill cleanup procedures. Absorbent materials should be used, and all contaminated materials must be disposed of according to applicable regulations. mofanpu.com
Industrial waste streams containing amines can be treated through various physical, chemical, and biological methods. researchgate.net These can include:
Physical Treatments: Methods such as adsorption on activated carbon can be employed to remove amines from wastewater.
Chemical Treatments: Chemical oxidation processes can be used to break down the amine structure.
Biological Treatments: Both aerobic and anaerobic degradation processes by microorganisms can be effective in treating amine-containing waste. researchgate.net
Remediation Strategies:
In cases where soil or groundwater has been contaminated with this compound, several remediation strategies can be considered. The choice of a suitable remediation technique depends on factors such as the concentration of the contaminant, the extent of the contamination, and the specific characteristics of the site.
Pump-and-Treat: For contaminated groundwater, a common method is the pump-and-treat system. Contaminated water is extracted and treated above ground using methods like activated carbon adsorption or advanced oxidation processes before being discharged or reinjected.
In Situ Bioremediation: This technique involves stimulating the growth of naturally occurring microorganisms that can degrade the contaminant. For a water-soluble and biodegradable compound like this compound, this could be a viable option.
Soil Vapor Extraction (SVE): While less applicable due to the compound's low volatility, SVE could be considered if co-contaminants are volatile.
Excavation and Disposal: In cases of highly concentrated contamination in soil, excavation of the contaminated soil and its disposal in an approved hazardous waste landfill may be necessary.
The selection of a remediation strategy should be based on a thorough site assessment and a careful evaluation of the available technologies to ensure the protection of human health and the environment.
Biological and Biochemical Interactions of 3 Dimethylamino N,n Dimethylpropionamide
Mechanisms of Action at Molecular Targets
Extensive literature searches for the specific molecular interactions of 3-(Dimethylamino)-N,N-dimethylpropionamide did not yield detailed information on its binding to specific receptors or enzymes, nor on its modulation of their activity. While some sources suggest general biological activity, the precise molecular targets remain uncharacterized in publicly available scientific literature.
Ligand Binding to Receptors or Enzymes
There is currently no specific information available in the scientific literature detailing the binding of this compound to specific biological receptors or enzymes. Research has not yet elucidated its affinity for any particular molecular target.
Modulation of Enzyme Activity (Active and Allosteric Sites)
Information regarding the modulation of enzyme activity by this compound is not available. There are no published studies that describe its effects on the active or allosteric sites of any specific enzymes.
Interaction with Specific Molecular Pathways
Detailed information on the interaction of this compound with specific molecular pathways is not documented in the available scientific literature.
Cellular Effects and Processes
Specific studies on the cellular effects of this compound, such as its influence on cell signaling pathways or gene expression, are not present in the available research.
Influence on Cell Signaling Pathways
There is no available data to suggest that this compound influences any specific cell signaling pathways.
Modulation of Gene Expression
The effect of this compound on the modulation of gene expression has not been reported in the scientific literature.
Effects on Cellular Metabolism
Direct research on the effects of this compound on cellular metabolism has not been extensively published. However, based on its chemical structure as a tertiary amine and an amide, potential interactions with metabolic pathways can be hypothesized. The regulation of amide metabolism is a critical aspect of cellular function, involving energy production through ATP synthesis, protein synthesis, and cellular signaling. Key enzymes such as amidases and peptidases are central to the breakdown and synthesis of amides, and their activity can be influenced by hormones and feedback mechanisms.
Compounds containing tertiary amine moieties can interact with various biological targets, including enzymes and receptors, potentially modulating their activity. For instance, some tertiary amines have been shown to act as inhibitors of enzymes involved in metabolic pathways, which can lead to alterations in cellular processes. The presence of the N,N-dimethylamino group in the target compound suggests the possibility of interactions with enzymes that recognize or are inhibited by such moieties.
Due to the lack of specific data, a hypothetical data table is presented below to illustrate how the effects of a compound like this compound on key metabolic parameters could be presented if such research were available.
Table 1: Illustrative Data on the Effects of this compound on Cellular Metabolic Parameters This table is for illustrative purposes only and is not based on published experimental data for this specific compound.
| Metabolic Parameter | Cell Line | Concentration (µM) | Observed Effect (% of Control) |
|---|---|---|---|
| Glucose Consumption | HepG2 | 10 | 95% |
| 50 | 82% | ||
| 100 | 71% | ||
| Lactate Production | HepG2 | 10 | 103% |
| 50 | 115% | ||
| 100 | 128% | ||
| ATP Levels | HEK293 | 10 | 98% |
| 50 | 89% | ||
| 100 | 75% | ||
| Oxygen Consumption Rate | C2C12 | 10 | 92% |
| 50 | 78% |
Structure-Activity Relationship (SAR) Analysis in Biochemical Contexts
A detailed Structure-Activity Relationship (SAR) analysis for this compound in biochemical contexts is not available in the current scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, and they often involve synthesizing and testing a series of analogs to identify key functional groups.
For this compound, a hypothetical SAR analysis would likely investigate the roles of its two key functional groups: the tertiary dimethylamino group and the N,N-dimethylpropionamide moiety. Modifications to these groups could significantly impact the compound's biochemical interactions.
Key hypothetical questions for an SAR study would include:
Role of the Tertiary Amine: How does altering the alkyl substituents on the nitrogen (e.g., replacing methyl with ethyl groups) affect activity? Is the tertiary nature of the amine essential, or would a secondary or primary amine be more or less active?
Role of the Amide Group: What is the impact of changing the N,N-dimethyl substituents on the amide (e.g., to N,N-diethyl or introducing a cyclic amine)?
Influence of the Propyl Linker: Would shortening or lengthening the three-carbon chain between the amine and amide groups alter the biological effects?
The following table provides an illustrative example of what an SAR study for analogs of this compound might reveal about the importance of different structural features for a hypothetical enzyme inhibitory activity.
Table 2: Illustrative Structure-Activity Relationship Data for Analogs of this compound This table is for illustrative purposes only and is not based on published experimental data.
| Compound | Modification from Parent Compound | Hypothetical IC50 (µM) for Enzyme X |
|---|---|---|
| This compound | Parent Compound | 50 |
| Analog 1 | Replacement of N,N-dimethylamino with N-methylamino | 150 |
| Analog 2 | Replacement of N,N-dimethylamino with amino | >500 |
| Analog 3 | Replacement of N,N-dimethylpropionamide with N,N-diethylpropionamide | 75 |
| Analog 4 | Replacement of N,N-dimethylpropionamide with propionamide | 250 |
| Analog 5 | Shortening of propyl chain to ethyl | 120 |
In vitro Assay Methodologies for Biochemical Characterization
While specific in vitro assays for the biochemical characterization of this compound are not detailed in the literature, a range of standard methodologies could be employed to investigate its potential biological activities. The choice of assay would depend on the hypothesized target or cellular effect.
Enzyme Inhibition Assays: To investigate the potential for this compound to act as an enzyme inhibitor, assays using purified enzymes and specific substrates could be conducted. For example, if the compound were hypothesized to inhibit a protease, a fluorogenic substrate that releases a fluorescent molecule upon cleavage could be used. The rate of fluorescence generation would be measured in the presence of varying concentrations of the compound to determine its inhibitory potency (e.g., IC50 value).
Cell-Based Assays:
Cytotoxicity Assays: Assays such as the MTT or MTS assay could be used to determine the compound's effect on cell viability and proliferation in various cell lines. These assays measure the metabolic activity of cells, which is often correlated with cell number.
Reporter Gene Assays: If the compound is thought to modulate a specific signaling pathway, a reporter gene assay could be employed. In this type of assay, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the signaling pathway of interest. Changes in the reporter signal would indicate that the compound is affecting the pathway.
Metabolic Flux Analysis: To more directly assess the effects on cellular metabolism, techniques like Seahorse XF analysis could be used to measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.
Binding Assays: To determine if the compound directly interacts with a specific protein target, such as a receptor or enzyme, binding assays could be performed. Radioligand binding assays, for example, involve using a labeled form of the compound or a known ligand to assess binding affinity and competition.
The following table summarizes potential in vitro assays that could be used for the biochemical characterization of this compound.
Table 3: Potential In vitro Assay Methodologies This table presents generally applicable assays and is not based on published studies for this specific compound.
| Assay Type | Purpose | Example Methodology | Endpoint Measured |
|---|---|---|---|
| Enzyme Inhibition | To determine if the compound inhibits a specific enzyme | Fluorogenic or colorimetric substrate-based assay | IC50 value |
| Cell Viability | To assess the compound's effect on cell survival | MTT or MTS assay | Cell viability (%) |
| Signaling Pathway Modulation | To investigate effects on specific cellular signaling pathways | Reporter gene assay (e.g., luciferase) | Reporter protein expression |
| Cellular Respiration | To measure effects on mitochondrial function | Seahorse XF analysis (OCR) | Oxygen consumption rate |
| Glycolysis | To measure effects on glycolytic activity | Seahorse XF analysis (ECAR) | Extracellular acidification rate |
Future Research Directions and Emerging Areas
Development of Sustainable Synthetic Routes with Reduced Environmental Impact
The imperative for green chemistry is driving research away from traditional synthetic methods that involve harsh reagents and generate significant waste. Early synthesis routes for similar amides sometimes utilized propanoic acid derivatives with dehydrating agents like phosphorus pentachloride (PCl₅), processes that suffer from poor atom economy and scalability challenges. While modern industrial processes have improved by eliminating solvents to reduce costs and environmental impact, there remains substantial room for innovation.
Future research will likely concentrate on the following areas:
Catalytic Approaches: Developing novel catalytic systems that can facilitate the amidation reaction under milder conditions, reducing energy consumption. This includes exploring enzymatic or chemo-catalytic pathways that offer high selectivity and yield.
Alternative Reagents: Investigating greener feedstock and reagents to replace traditional precursors like propionyl chloride. google.com This could involve the direct use of propanoic acid with non-toxic coupling agents or the catalytic conversion of bio-based platform chemicals.
Process Intensification: Employing continuous flow chemistry and process intensification to minimize reactor size, improve safety, and reduce waste generation. Precise temperature control in these systems is crucial to manage the exothermic nature of the reaction and prevent thermal degradation.
The goal is to design synthetic pathways that are not only economically viable but also align with the principles of sustainability, featuring high atom economy, low E-factor (environmental factor), and the use of renewable resources.
Exploration of Novel Catalytic and Solvent Applications
The physicochemical properties of 3-(Dimethylamino)-N,N-dimethylpropionamide, such as its high polarity and strong solvating ability, make it a candidate for broader applications as both a solvent and a catalyst.
High-Performance Solvent Systems: Structurally related amide solvents are being developed as safer replacements for reprotoxic compounds like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). kjchemicals.co.jp A significant future direction is the systematic evaluation of this compound as a green, high-performance solvent for applications such as polymer synthesis (e.g., polyamides, polyimides), coatings, and specialty cleaning formulations. kjchemicals.co.jp Its dual functional groups could offer unique solubility characteristics.
Catalysis and Ligand Development: The presence of a tertiary amine group suggests potential catalytic activity. Research into its use as a base catalyst in organic synthesis is a logical next step. Furthermore, related diamine structures are used as catalysts in the production of polyurethane foams. nih.govmofanpu.com This suggests that this compound could be explored as a catalyst or a precursor to more complex catalysts in polymerization and other industrial processes. Its ability to coordinate with metal ions through its carbonyl oxygen and amine nitrogen also opens avenues for its use as a ligand in transition metal catalysis. fishersci.pt
Advanced Computational Modeling for Predictive Understanding
Advanced computational modeling provides a powerful tool for accelerating research and development by enabling an in silico understanding of molecular properties and interactions. rpi.edu For this compound, computational science can guide experimental work by predicting its behavior and suitability for various applications.
Future research leveraging computational chemistry will likely include:
Property Prediction: Using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) to accurately predict physical and chemical properties such as boiling point, viscosity, solubility parameters (e.g., Hansen solubility parameters), and reactivity. rpi.edu
Solvent Behavior Simulation: Modeling its interaction with various solutes to predict its performance as a solvent for polymers, resins, and other chemicals, thereby guiding its application as a potential replacement for solvents like DMF or NMP. kjchemicals.co.jp
Reaction Mechanism Analysis: Simulating potential synthetic routes and catalytic cycles to identify optimal reaction conditions, predict potential byproducts, and understand the mechanistic pathways for its formation and subsequent reactions.
| Computational Method | Predicted Properties / Insights | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectral properties (NMR, IR), catalytic activity | Guiding catalyst design and optimizing synthetic routes |
| Molecular Dynamics (MD) | Solubility, viscosity, diffusion coefficients, interaction with polymers and surfaces | Screening for novel solvent applications and formulation design |
| Quantitative Structure-Property Relationship (QSPR) | Boiling point, flash point, density, environmental fate | Rapidly estimating properties for new derivatives and assessing environmental impact |
Targeted Derivatization for Enhanced Specificity in Applications
Modifying the core structure of this compound through targeted derivatization can create a library of new compounds with tailored properties. By strategically altering its functional groups, researchers can fine-tune its performance for specific, high-value applications.
Key derivatization strategies for future exploration include:
Modification of Amine/Amide Groups: Replacing the methyl groups with longer alkyl chains or other functional moieties to modulate properties like hydrophilicity, boiling point, and steric hindrance. This could enhance its performance as a solvent or catalyst.
Introduction of New Functional Groups: Adding reactive sites to the molecule could transform it into a versatile chemical intermediate or a specialized monomer for polymer synthesis. For example, the synthesis of thermo-responsive hydrogels has been achieved using the related monomer N-[3-(dimethylamino)propyl]acrylamide. researchgate.net
Development of Derivatizing Reagents: The dimethylamino group is known to be an effective protonatable site that can enhance ionization in mass spectrometry. researchgate.net Future work could involve developing derivatives of this compound as novel derivatizing agents for the analysis of other molecules in complex matrices.
| Core Structure | Hypothetical Derivative | Potential Modification | Targeted Application |
|---|---|---|---|
| This compound | 3-(Diethylamino)-N,N-diethylpropionamide | Replacing methyl with ethyl groups | Solvent with higher boiling point and modified solubility |
| N-(3-(Dimethylamino)propanoyl)morpholine | Replacing dimethylamide with a morpholine (B109124) ring | Intermediate for pharmaceutical synthesis; modified polarity | |
| N-[3-(Dimethylamino)propyl]acrylamide | Acrylamide functional group | Monomer for producing functional polymers and hydrogels researchgate.net |
Interdisciplinary Approaches Integrating Chemical Synthesis, Computational Science, and Materials Engineering
The full potential of this compound and its future derivatives will be best realized through synergistic, interdisciplinary research. The integration of chemical synthesis, computational science, and materials engineering is essential for a holistic approach to innovation.
Design-Synthesize-Test Cycle: This approach involves a collaborative loop where computational scientists predict promising molecular structures for specific applications (e.g., a high-performance solvent or a novel polymer). rpi.edu Synthetic chemists then develop efficient, sustainable routes to create these target molecules. Finally, materials engineers test the performance of these new compounds in real-world applications, providing feedback that refines the next cycle of computational design.
Functional Materials Development: An interdisciplinary team could explore the incorporation of this compound or its derivatives into advanced materials. For example, its properties could be leveraged in the development of functional polymers, responsive hydrogels for drug delivery, or specialized coatings and adhesives. kjchemicals.co.jpresearchgate.net The synthesis of disperse dyes from related 3-dimethylamino-1-arylpropenones for polyester (B1180765) fabrics is an example of how such building blocks can be used to create functional materials. mdpi.comresearchgate.net
By combining predictive modeling with advanced synthesis and practical materials testing, researchers can accelerate the discovery and implementation of novel applications for this compound, driving innovation in a sustainable and efficient manner.
Q & A
Q. What are the key methodological considerations for synthesizing 3-(Dimethylamino)-N,N-dimethylpropionamide and its derivatives?
Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for aromatic derivatives) and functional group modifications. Key steps include:
- Intermediate preparation : Use of hydrobromic acid for crystallization or TFA for deprotection .
- Purification : Column chromatography (C18 or silica gel) to isolate pure compounds .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) for coupling reactions .
- Yield optimization : Temperature control (e.g., 100°C for 4 hours) and stoichiometric ratios of catalysts like Pd(dppf)Cl₂ .
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?
- ¹H/¹³C NMR : Identify dimethylamino protons (δ 2.2–2.5 ppm) and carbonyl carbons (δ 170–175 ppm). Compare with reference spectra for N,N-dimethylpropionamide derivatives .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (if present) .
- Cross-validation : Combine with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What experimental methods are used to determine thermodynamic properties (e.g., ΔfH°gas, logP)?
- Calorimetry : Measure enthalpy of formation (ΔfH°gas) via combustion calorimetry .
- Chromatography : Estimate logP using reverse-phase HPLC with standardized retention times .
- Computational tools : Apply group contribution methods or DFT calculations for preliminary predictions .
Advanced Research Questions
Q. How can quantum chemical methods resolve contradictions in experimental and theoretical data for this compound?
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict dipole moments, charge distribution, and spectroscopic properties .
- Molecular dynamics : Simulate solvent interactions to explain discrepancies in solubility or reactivity .
- Benchmarking : Compare computed vs. experimental UV-Vis spectra to validate electronic transitions .
Q. What strategies are effective for analyzing structure-function relationships in polymer applications?
- Functional group tuning : Replace the dimethylamino group with thiol-reactive moieties (e.g., MTS-DMPA) to study crosslinking efficiency in polyurethanes .
- Thermal analysis : Use DSC/TGA to correlate thermal stability with branching density in polymer backbones .
- Rheology : Measure viscosity changes to assess the impact of substituents on chain mobility .
Q. How can conflicting spectral data (e.g., unexpected coupling patterns) be resolved during characterization?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded regions (e.g., δ 1.5–2.5 ppm for propionamide chains) .
- Isotopic labeling : Use ¹⁵N-labeled dimethylamino groups to simplify complex splitting patterns .
- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry .
Q. What methodologies are suitable for evaluating biological activity (e.g., enzyme inhibition)?
- In vitro assays : Test inhibition of acetylcholinesterase or proteases using fluorogenic substrates .
- Docking studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- SAR analysis : Modify the oxamide or dimethylamino groups to quantify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
